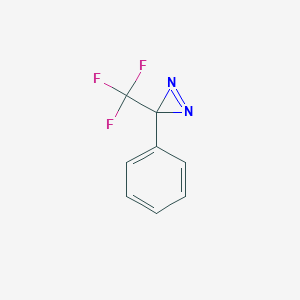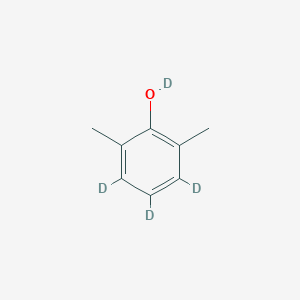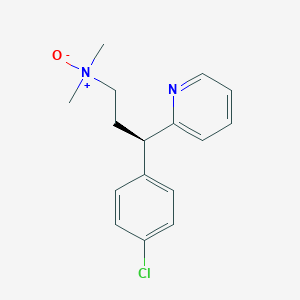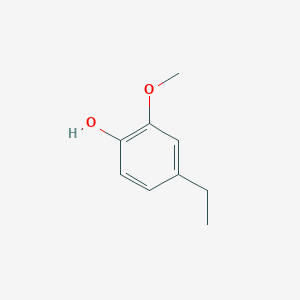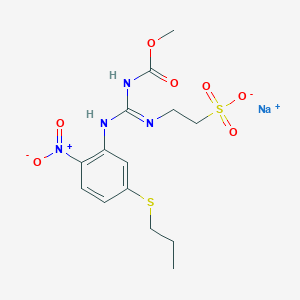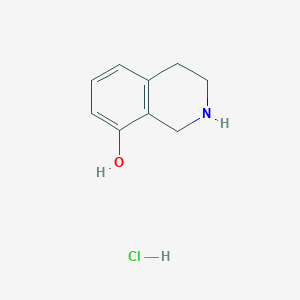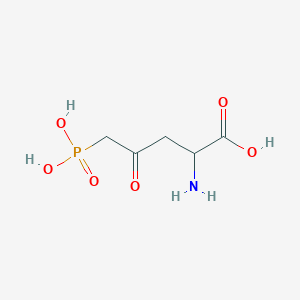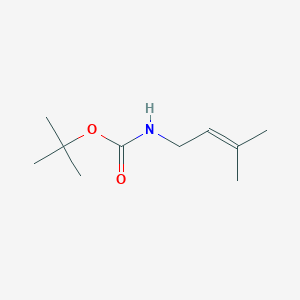
Tert-butyl N-(3-methylbut-2-enyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-methylbut-2-enyl)carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.29 g/mol. TBC was first synthesized in the 1960s and has since become one of the most important insecticides in use today.
Wirkmechanismus
Tert-butyl N-(3-methylbut-2-enyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to a buildup of acetylcholine, a neurotransmitter, which ultimately results in paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with the synthesis of chitin, a key component of the insect exoskeleton.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl N-(3-methylbut-2-enyl)carbamate in lab experiments is its effectiveness against a wide range of insect pests. It is also relatively easy to synthesize and purify. However, Tert-butyl N-(3-methylbut-2-enyl)carbamate can be toxic to humans if ingested or inhaled, and care should be taken when handling it.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future related to Tert-butyl N-(3-methylbut-2-enyl)carbamate. One area of interest is the development of new formulations of Tert-butyl N-(3-methylbut-2-enyl)carbamate that are more effective against specific insect pests. Another area of research is the investigation of Tert-butyl N-(3-methylbut-2-enyl)carbamate's potential as a tool for studying the nervous system in insects. Finally, there is a need for further studies on the environmental impact of Tert-butyl N-(3-methylbut-2-enyl)carbamate and its potential effects on non-target organisms.
Synthesemethoden
Tert-butyl N-(3-methylbut-2-enyl)carbamate can be synthesized by reacting tert-butyl isocyanate with 3-methylbut-2-en-1-ol in the presence of a catalyst. The reaction yields Tert-butyl N-(3-methylbut-2-enyl)carbamate as the product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Research has also shown that Tert-butyl N-(3-methylbut-2-enyl)carbamate is less toxic to non-target organisms, such as bees and butterflies, compared to other insecticides.
Eigenschaften
CAS-Nummer |
144019-26-1 |
|---|---|
Produktname |
Tert-butyl N-(3-methylbut-2-enyl)carbamate |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
tert-butyl N-(3-methylbut-2-enyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
NKJLFEZJFNEWKA-UHFFFAOYSA-N |
SMILES |
CC(=CCNC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC(=CCNC(=O)OC(C)(C)C)C |
Synonyme |
Carbamic acid, (3-methyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



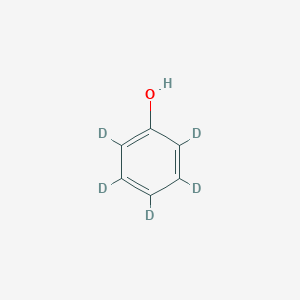
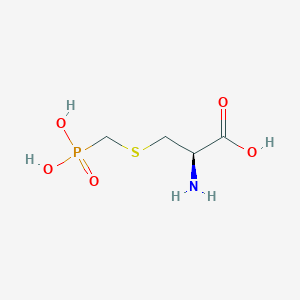
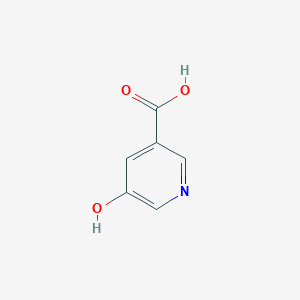
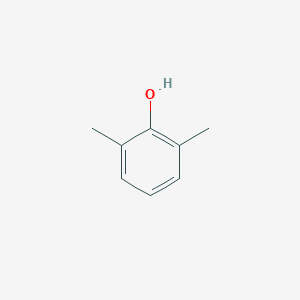
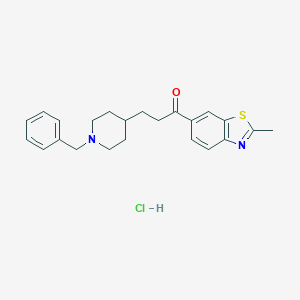
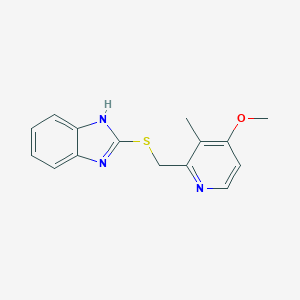
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
